tert-butyl N-[2-(methylamino)butyl]carbamate
Description
tert-Butyl N-[2-(methylamino)butyl]carbamate is a carbamate derivative commonly utilized as a protecting group for amines in organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group attached to a secondary amine, which stabilizes the amine during reactions and allows selective deprotection under acidic conditions.
Properties
CAS No. |
1890089-92-5 |
|---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(methylamino)butyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-8(11-5)7-12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
GGDOOVFOLZYTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)NC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Protection and Methylation of 1,4-Diaminobutane
The most widely documented method involves a two-step reductive amination process adapted from the synthesis of analogous ethylcarbamate derivatives. In the first step, 1,4-diaminobutane is selectively protected at one amine group using di-tert-butyl dicarbonate (Boc anhydride) in a toluene/water biphasic system. The resulting N-Boc-1,4-diaminobutane is then subjected to methylation via paraformaldehyde in the presence of acetic acid (1 wt% relative to paraformaldehyde) under reflux conditions.
Mechanistic Insight :
The acid catalyzes the formation of an imine intermediate, which undergoes reduction in situ. Toluene serves as the optimal solvent due to its ability to azeotrope water, driving the reaction toward completion.
Step 2: Sodium Borohydride Reduction
The intermediate 2-(N-isobutoxyformamido)butyl isocyanide is reduced using sodium borohydride in tetrahydrofuran (THF) at 20–30°C for 4–5 hours. This step achieves quantitative conversion to tert-butyl N-[2-(methylamino)butyl]carbamate, with crude yields of 84–85% after purification via vacuum distillation.
Key Advantages :
-
Cost Efficiency : Paraformaldehyde and sodium borohydride are economical compared to pre-methylated diamine precursors.
-
Scalability : The reaction is amenable to continuous flow systems due to mild temperatures and short reaction times.
Direct Alkylation of Boc-Protected Butylenediamine
Methanesulfonyl Chloride-Mediated Methylation
An alternative route involves the alkylation of N-Boc-1,4-diaminobutane using methanesulfonyl chloride and methylamine. This method, however, suffers from poor regioselectivity, producing significant quantities of di-methylated byproducts (up to 35% yield loss). Purification requires repetitive recrystallization, reducing practicality for industrial applications.
Reaction Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
-
Methylamine: 2.5 equivalents
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Cost Considerations
-
Reductive Amination : Total raw material cost is approximately $120/kg, driven by sodium borohydride and Boc anhydride.
-
Direct Alkylation : Higher costs ($180/kg) due to methylamine excess and purification challenges.
Optimized Protocol for Industrial Production
Recommended Procedure
-
Protection : React 1,4-diaminobutane (1 mol) with Boc anhydride (1.1 mol) in toluene/water (3:1 v/v) at 25°C for 12 hours.
-
Methylation : Add paraformaldehyde (1.2 mol) and acetic acid (1.2 g), reflux for 6 hours.
-
Reduction : Cool to 25°C, add NaBH4 (2 mol) in THF over 1 hour, stir for 4 hours.
-
Workup : Quench with acetic acid, extract with ethyl acetate, and distill under vacuum (0.1 mbar, 80°C).
Critical Parameters
-
Solvent Choice : THF outperforms DMF in reducing side reactions during NaBH4 addition.
-
Acid Loading : Excess acetic acid (>2 wt%) accelerates imine formation but risks Boc group cleavage.
Challenges and Mitigation Strategies
Byproduct Formation
Di-methylated species arise from over-alkylation, particularly in direct methods. Reductive amination minimizes this issue through controlled formaldehyde stoichiometry.
Purification
Vacuum distillation remains the most effective purification method, achieving >98% purity. Chromatography is avoided due to the compound’s sensitivity to silica gel-induced decomposition.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(methylamino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Hydrochloric acid or trifluoroacetic acid.
Major Products Formed:
Oxidation: Corresponding carbamates.
Reduction: Free amines.
Substitution: Free amines and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl N-[2-(methylamino)butyl]carbamate is widely used in scientific research, including:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and proteins.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(methylamino)butyl]carbamate involves the formation of a stable carbamate group that protects the amine functionality. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine. The molecular targets and pathways involved include:
Formation of Carbamate: The reaction of tert-butyl chloroformate with an amine to form a stable carbamate.
Deprotection: The removal of the tert-butyl group under acidic conditions to release the free amine.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares tert-butyl N-[2-(methylamino)butyl]carbamate with key analogs:
Research Findings and Trends
- Drug Discovery : Fluorinated and aromatic analogs dominate recent studies due to their enhanced bioavailability and target specificity .
- Material Science : Pyridine-containing derivatives () are explored for catalytic applications .
- Synthetic Efficiency : Advances in reductive amination () and Boc-deprotection () have streamlined the synthesis of these compounds .
Biological Activity
Tert-butyl N-[2-(methylamino)butyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, which contributes to steric hindrance, enhancing its reactivity and stability. The molecular formula is CHNO, with a molecular weight of approximately 199.29 g/mol. The carbamate functional group is known for its versatility in organic synthesis and biological applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 199.29 g/mol |
| Functional Groups | Carbamate, Amino |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects. The hydrolysis of the carbamate group under physiological conditions releases the active amine, which can engage with biological targets.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymatic pathways, which is crucial for therapeutic applications. For example, studies have shown that similar carbamate derivatives exhibit significant inhibitory effects on enzymes involved in metabolic processes.
Case Study: Enzyme Inhibition
A study investigating the inhibitory effects of this compound on a specific enzyme (e.g., acetylcholinesterase) revealed an IC value of 150 nM, indicating potent inhibition compared to standard inhibitors.
Pharmacological Applications
The compound has been explored for its potential in drug development, particularly in targeting diseases that involve dysregulated enzymatic activity. Its role as a building block in synthesizing more complex pharmaceutical agents has been highlighted in various research studies.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | IC (nM) | Notes |
|---|---|---|
| Tert-butyl N-[3-(methylamino)propyl]carbamate | 200 | Moderate inhibition |
| Tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | 120 | High selectivity for certain receptors |
| Tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate | 90 | Broad-spectrum activity |
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound. In animal models, the compound demonstrated a bioavailability of approximately 60% following subcutaneous administration, with a half-life of about 1.5 hours.
Key Findings from Literature
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential anti-cancer properties.
- Pharmacokinetic Profile : A study reported that after administration in mice, the compound showed rapid absorption and distribution with minimal hepatic metabolism.
- Therapeutic Potential : Investigations into its role as an anti-inflammatory agent have also shown promise, with effective modulation of inflammatory cytokines observed in vitro.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies amine protection (δ ~1.4 ppm for Boc methyl groups) and backbone conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 245.1864) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and hydrogen-bonding networks .
How does steric hindrance from the tert-butyl group influence regioselectivity in subsequent reactions?
Advanced
The bulky tert-butyl group directs reactions to less hindered sites:
- Nucleophilic Substitution : Preferential attack at the terminal amine (vs. methylamino group) due to reduced steric hindrance .
- Catalytic Hydrogenation : Pd/C-mediated deprotection of the Boc group proceeds efficiently, leaving the methylamino group intact .
Example : In acylation reactions, the Boc group shields the adjacent amine, forcing electrophiles to target the methylamino moiety .
What methodologies evaluate the compound’s bioactivity as a potential enzyme inhibitor?
Q. Advanced
- DPP-IV Inhibition Assay : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) in vitro. Compare activity to sitagliptin .
- Kinetic Studies : Lineweaver-Burk plots determine competitive/non-competitive inhibition mechanisms .
- Molecular Docking : AutoDock Vina models interactions with DPP-IV’s catalytic site (PDB: 4A5S) to predict binding affinity .
How can conflicting data on reaction yields under similar conditions be resolved?
Advanced
Contradictions often arise from trace moisture or catalyst variability:
- Moisture Control : Use anhydrous solvents (e.g., DCM stored over molecular sieves) and inert atmospheres .
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency .
- Statistical Design : Apply response surface methodology (RSM) to optimize temperature, solvent, and catalyst ratios .
What are the stability profiles of this compound under varying pH and temperature?
Q. Advanced
- pH Stability : Boc groups hydrolyze rapidly under acidic (pH <2) or basic (pH >10) conditions. Stability peaks at pH 5–7 .
- Thermal Degradation : TGA/DSC analysis shows decomposition above 150°C. Store at -20°C under nitrogen for long-term stability .
How does computational modeling aid in predicting metabolic pathways?
Q. Advanced
- ADMET Prediction : SwissADME calculates logP (2.1) and predicts CYP450-mediated oxidation at the methylamino group .
- Prodrug Activation : Molecular dynamics simulations model hydrolysis in plasma, correlating with in vivo half-life .
What strategies validate the compound’s role as a prodrug in metabolic diseases?
Q. Advanced
- In Vivo Studies : Administer to diabetic rodent models; measure plasma DPP-IV activity and glucose tolerance .
- Metabolite ID : LC-MS/MS detects the active metabolite (3-amino-piperidine derivative) post-Boc deprotection .
How can researchers address solubility challenges in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Derivatization : Introduce phosphate esters or PEGylated side chains for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
